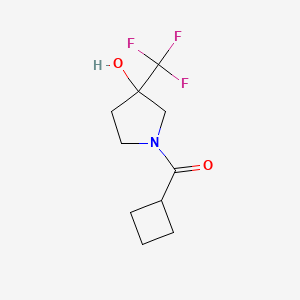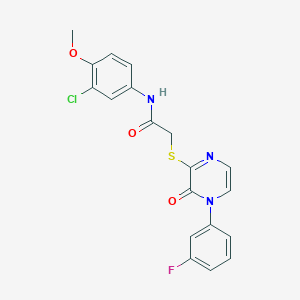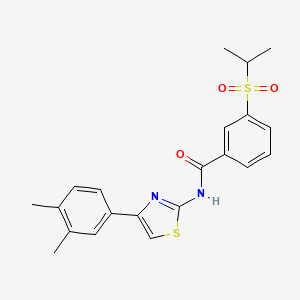![molecular formula C13H17NO B2635681 2-[(R)-2-Pyrrolidinyl]indan-2-ol CAS No. 185246-76-8](/img/structure/B2635681.png)
2-[(R)-2-Pyrrolidinyl]indan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(R)-2-Pyrrolidinyl]indan-2-ol, also known as R-PIA, is a chemical compound that belongs to the class of indane derivatives. It is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, neurotransmission, and inflammation. R-PIA has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those found in 2-[(R)-2-Pyrrolidinyl]indan-2-ol, play a critical role in drug discovery due to their versatility in pharmacophore exploration, contribution to stereochemistry, and increased 3D structure due to non-planarity. These attributes have led to the development of bioactive molecules with target selectivity, showcasing the significance of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, which can be synthesized from compounds similar to 2-[(R)-2-Pyrrolidinyl]indan-2-ol, demonstrate a wide range of functionalities in organic synthesis, catalysis, and drug applications. Their significance in forming metal complexes, designing catalysts, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities highlights their potential in advanced chemistry and drug development (Li et al., 2019).
Synthetic DNA Minor Groove-binding Drugs
The structural analogs based on pyrrolidin-2-one pharmacophores, similar to 2-[(R)-2-Pyrrolidinyl]indan-2-ol, are explored for their central nervous system activity, particularly in facilitating memory processes and attenuating cognitive function impairments. The review of enantiomerically pure derivatives illustrates the direct relationship between stereochemistry and biological properties, emphasizing the importance of precise molecular design in therapeutic applications (Veinberg et al., 2015).
Pyrrolopyridines Derivatives
Pyrrolopyridines, which share structural features with 2-[(R)-2-Pyrrolidinyl]indan-2-ol, are highlighted for their therapeutic effects, including anticancer properties. Their design, mimicking the purine ring of the ATP molecule, enables them to act as kinase inhibitors, suggesting the potential of pyrrolidine derivatives in the treatment of cancer and other diseases (El-Gamal & Anbar, 2017).
Propiedades
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOZZJUJJGCGF-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)
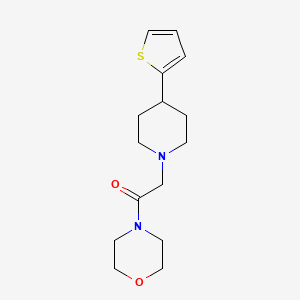
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)
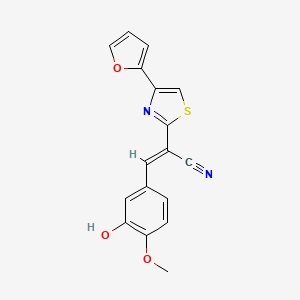
![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)
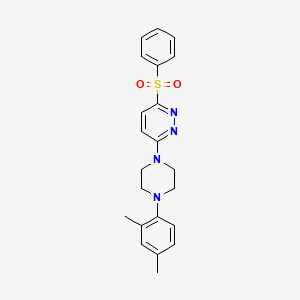
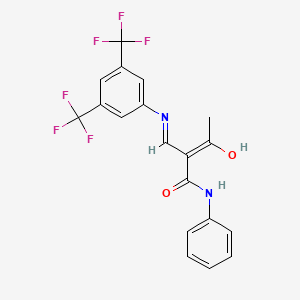



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)
